Ethyl 4-oxo-6-phenyl-2-[4-(2-pyrimidinyl)piperazino]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate
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Overview
Description
Ethyl 4-oxo-6-phenyl-2-[4-(2-pyrimidinyl)piperazino]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-6-phenyl-2-[4-(2-pyrimidinyl)piperazino]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method involves the condensation of substituted aldehydes with ethyl acetoacetate and urea in the presence of a catalyst such as concentrated hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-6-phenyl-2-[4-(2-pyrimidinyl)piperazino]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce hydroxyl derivatives. Substitution reactions result in a variety of substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 4-oxo-6-phenyl-2-[4-(2-pyrimidinyl)piperazino]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential neuroprotective and anti-neuroinflammatory properties. It has shown promise in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury.
Pharmaceutical Research: It is evaluated for its antiviral, anticancer, antioxidant, and antimicrobial activities.
Biological Studies: The compound is used in cell viability assays, molecular docking studies, and various biochemical assays to understand its biological effects and mechanisms of action.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-6-phenyl-2-[4-(2-pyrimidinyl)piperazino]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate involves multiple molecular targets and pathways:
Neuroprotection: The compound inhibits endoplasmic reticulum stress and apoptosis, reducing neuronal death.
Anti-inflammatory: It inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines like nitric oxide and tumor necrosis factor-α.
Molecular Docking: Studies have shown favorable interactions with active residues of proteins like ATF4 and NF-kB, suggesting its potential as a therapeutic agent.
Comparison with Similar Compounds
Ethyl 4-oxo-6-phenyl-2-[4-(2-pyrimidinyl)piperazino]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate can be compared with other pyrimidine derivatives:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: This compound has a similar structure but differs in its methyl substitution, leading to different biological activities.
4-oxo-6-substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: This derivative is studied for its antiviral properties and has a thioxo group instead of the piperazino group.
4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide: This compound shows higher antiviral activity compared to its commercial counterpart, Pemetrexed.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H24N6O3 |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
ethyl 6-oxo-4-phenyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H24N6O3/c1-2-30-19(29)16-17(15-7-4-3-5-8-15)24-21(25-18(16)28)27-13-11-26(12-14-27)20-22-9-6-10-23-20/h3-10,16-17H,2,11-14H2,1H3,(H,24,25,28) |
InChI Key |
SSORFDQKYNLYPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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